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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine
CAS No.: 2091284-81-8
Cat. No.: B1485175
Get Quote
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Executive Summary

This guide details a scalable, 4-step synthetic route for 2-Fluorooxan-3-amine Hydrochloride,
utilizing 3,4-dihydro-2H-pyran as a low-cost commodity starting material. The protocol
prioritizes the "Azido-Lactol" pathway, which allows for the safe introduction of the nitrogen
functionality prior to the sensitive anomeric fluorination step. This method avoids the use of
unstable glycosyl donors until the final stage and utilizes Deoxo-Fluor® or DAST under
controlled conditions to ensure high stereoselectivity and yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed to manage the high reactivity of the anomeric center (C2). We utilize
the inherent polarization of the enol ether (3,4-dihydro-2H-pyran) to establish the 2,3-trans
stereochemistry.

Strategic Pathway

» Regioselective Functionalization: Electrophilic bromination of the enol ether ensures bromine
installation at C3 and hydroxyl at C2 (hemiacetal).
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» Nucleophilic Substitution: Displacement of the C3-bromide with azide establishes the
nitrogen center with inversion of configuration (securing trans geometry).

e Anomeric Fluorination: Conversion of the hemiacetal (lactol) to the anomeric fluoride using
diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-
Fluor).

o Staudinger Reduction: Mild reduction of the azide to the amine in the presence of acid to
immediately trap the product as a stable salt.

Reaction Workflow Diagram

Critical Safety Control Points

NNNNNNNN

IBS, H20 DAST or Deoxo-Fluor
it B (SN2 Displ 0 d CHaC2, -78°C -Azid
- (Bromohydrin) (Azido-Lactol) = (Fluoro- Azide)

3,4-Dihydro-2H-pyran
(Starting Material)

Click to download full resolution via product page

Caption: Linear synthetic workflow for 2-Fluorooxan-3-amine HCI highlighting critical safety
control points at the azide and fluorination stages.

Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-hydroxytetrahydropyran

Objective: Regioselective introduction of the leaving group (Br) and the anomeric oxygen.

» Reagents: 3,4-Dihydro-2H-pyran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),
Water/Acetone (1:1 v/v).

e Scale: Protocol validated for 1.0 kg input.
Protocol:

e Charge a 20 L reactor with 3,4-Dihydro-2H-pyran (1.0 kg, 11.9 mol) and acetone (5 L).
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» Cool the solution to 0-5 °C.

e Add Water (5 L) slowly, maintaining temperature <10 °C.

e Add NBS (2.22 kg, 12.5 mol) portion-wise over 2 hours. Exothermic reaction.

o Stir at 20 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alkene.

e Workup: Concentrate under reduced pressure to remove acetone. Extract the aqueous
residue with Dichloromethane (DCM, 3 x 3 L).

e Wash combined organics with 5% NaHCOs and Brine. Dry over Na2SOa.[1]

¢ Yield: Expect ~85-90% of crude bromohydrin (mixture of anomers). Proceed directly to Step
2 due to limited stability.

Step 2: Synthesis of 3-Azido-2-hydroxytetrahydropyran
(The Azido-Lactol)

Objective: Installation of the masked nitrogen via nucleophilic substitution.
e Reagents: Crude Bromohydrin (from Step 1), Sodium Azide (NaNs, 1.2 eq), DMF.

o Safety: NaNs is acutely toxic and can form explosive hydrazoic acid with strong acids.
Maintain pH > 7.

Protocol:

¢ Dissolve the crude Bromohydrin (approx. 2.0 kg) in DMF (10 L).

e Add Sodium Azide (0.93 kg, 14.3 mol) carefully at ambient temperature.
» Heat the mixture to 60 °C for 12 hours.

e Quench: Cool to 20 °C and pour into Ice Water (20 L).

o Extraction: Extract with Ethyl Acetate (3 x 5 L). Note: Do not use DCM if subsequent steps
involve amine concentration to avoid azidomethane formation.
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» Wash organics extensively with water (to remove DMF) and brine.

 Purification: Flash column chromatography (Silica, 10-30% EtOAc in Hexane) may be
required if crude purity is <90%.

o Characterization: IR will show strong azide stretch at ~2100 cm~2.

Step 3: Anomeric Fluorination (3-Azido-2-
fluorotetrahydropyran)

Objective: Deoxyfluorination of the lactol to the glycosyl fluoride analog.

» Reagents: 3-Azido-2-hydroxytetrahydropyran (1.0 eq), DAST (Diethylaminosulfur trifluoride,
1.1 eq), Anhydrous DCM.

» Critical Parameter: Temperature control is vital to prevent elimination to the glycal.

Protocol:

Charge 3-Azido-2-hydroxytetrahydropyran (1.0 kg, 6.98 mol) and Anhydrous DCM (10 L) into
a cryo-reactor under Nitrogen.

e Cool the mixture to -78 °C.

e Add DAST (1.24 kg, 7.68 mol) dropwise over 3 hours. Do not allow internal temperature to
rise above -70 °C.

 Allow the reaction to warm slowly to 0 °C over 6 hours.

e Quench: Carefully quench by transferring the reaction mixture into a stirred saturated
NaHCOs solution (15 L) at 0 °C. Caution: Vigorous CO2 evolution.

o Separate phases. Wash organic layer with water and brine.

e Dry over MgSOa4 and concentrate at low temperature (<30 °C). The product is volatile and
thermally unstable.

Step 4: Staudinger Reduction & Salt Formation
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Objective: Conversion of azide to amine and immediate trapping as Hydrochloride salt.

o Reagents: 3-Azido-2-fluorotetrahydropyran, Triphenylphosphine (PPhs, 1.1 eq), THF, Water,
HCI (gas or dioxane solution).

Protocol:

e Dissolve the Fluoro-Azide intermediate in THF (10 L).

e Add Triphenylphosphine (2.0 kg, 7.6 mol) portion-wise at 0 °C.

e Stir for 2 hours (formation of phosphazene).

e Add Water (200 mL) and warm to 40 °C for 3 hours to hydrolyze the phosphazene.

e Salt Formation: Cool to 0 °C. Bubble anhydrous HCI gas or add 4M HCI in Dioxane until pH
<2.

« |solation: The 2-Fluorooxan-3-amine Hydrochloride will precipitate.

« Filter the solid under Nitrogen (hygroscopic). Wash with cold diethyl ether to remove
triphenylphosphine oxide.

Drying: Vacuum dry at 25 °C.

Analytical Specifications & Quality Control
Key Intermediate Data
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Key Analytical
Compound Formula MW ( g/mol )

Marker

1H NMR: 6 4.8-5.2
Bromohydrin CsHoBrO:2 181.03 (anomeric H), 3.9

(CH-Br)

_ IR: 2105 cm~1 (Azide);

Azido-Lactol CsH9oN3z02 143.14

No Alkene protons

1F NMR: 6 -140 to
Target (HCI) CsH11CIFNO 155.60 -160 ppm (d, J_HF

~50Hz)

Stability Profile

e Free Base: Unstable. Half-life < 1 hour in aqueous solution at pH 7. Rapid hydrolysis to 3-

aminotetrahydropyran-2-ol.

» HCI Salt: Stable for >6 months at -20 °C under Argon. Hygroscopic.

Comparative Analysis of Fluorinating Agents

For the critical Step 3, selection of the fluorinating agent impacts scalability and safety.

Reagent Pros Cons Recommendation
) ) o Explosive hazard
High yield, liquid
DAST i >90°C; shock Standard for <1kg
handling . )
sensitive residue
More thermally stable More expensive;
Deoxo-Fluor ) Preferred for >1kg
than DAST viscous
) ) Requires HF-amine
Crystalline solid, safer _
XtalFluor-E promoter; slower Green Alternative

handling

kinetics

Process Safety Logic (Graphviz)
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Caption: Safety logic flow for the critical DAST fluorination step to prevent thermal runaway and
elimination side-reactions.
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Disclaimer: This protocol involves the handling of organic azides and fluorinating agents, which
pose significant explosion and toxicity hazards. All procedures should be conducted in a fume
hood behind a blast shield by trained personnel. The final product is a potent alkylating agent
analog and should be handled with extreme caution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Scalable Manufacturing Routes for 2-
Fluorooxan-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1485175/docs#application-note-scalable-
manufacturing-routes-for-2-fluorooxan-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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